(S)-(-)-(3-氯-2-羟基丙基)三甲铵氯化物

描述

“(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride” is a type of quaternary ammonium compound . Quaternary ammonium compounds, also known as quats, are positively-charged polyatomic ions of the structure [NR4]+, where R is an alkyl group, an aryl group, or organyl group .

Synthesis Analysis

The synthesis of quaternary ammonium compounds like “(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride” typically involves the alkylation of tertiary amines . For example, trimethylammonium chloride has been prepared by a reaction of ammonium chloride and paraformaldehyde .

Molecular Structure Analysis

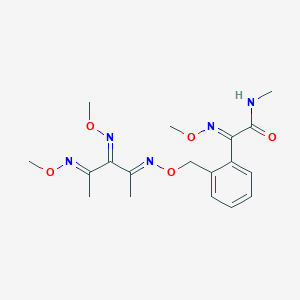

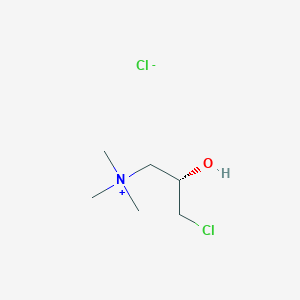

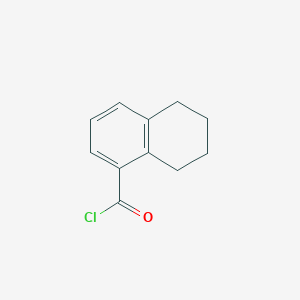

The molecular structure of “(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride” is similar to other quaternary ammonium compounds. It consists of a central nitrogen atom surrounded by four alkyl groups, one of which is a (3-Chloro-2-hydroxypropyl) group .

Chemical Reactions Analysis

Quaternary ammonium cations are unreactive toward even strong electrophiles, oxidants, and acids. They also are stable toward most nucleophiles . The reactivity of “(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride” would be expected to follow these general trends.

Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride” would be expected to be similar to those of other quaternary ammonium compounds. For example, trimethylamine, a related compound, is a colorless, hygroscopic, and flammable tertiary amine .

科学研究应用

Quaternary Chitosan Derivatives

This compound is used in the synthesis of quaternary chitosan derivatives . Quaternization improves the solubility of chitosan over a wide pH range, expanding its range of applications . The most common synthesis route involves the contact of chitosan with glycidyl trimethylammonium chloride (GTMAC), which can generate HTCC with different DQs depending on stoichiometry .

Biomedical Applications

Quaternized chitosan compounds, including those synthesized using this compound, have significant applications in the biomedical field . The introduction of a quaternary moiety improves properties such as water solubility, antimicrobial activity, mucoadhesiveness, and permeability .

Pharmaceutical Applications

The improved properties of quaternized chitosan make it suitable for various pharmaceutical applications . The enhanced solubility and mucoadhesiveness make it an excellent candidate for drug delivery systems .

Antibacterial Hydrogels

This compound is used in the development of chitosan-based double-network antibacterial hydrogels . These hydrogels exhibit high mechanical properties and strong antibacterial activity, making them suitable for applications such as wastewater treatment .

Water Treatment

The antibacterial hydrogels developed using this compound can be used in water treatment processes . They are effective against both Gram-positive and Gram-negative bacteria, making them a promising solution for treating contaminated water .

Synthesis of Polyacrylamide-based Polyampholytes

This compound is used in the synthesis of polyacrylamide-based polyampholytes . These polymers are stimuli-responsive and have various applications in different fields .

安全和危害

“(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride” is likely to have similar safety and hazards to other quaternary ammonium compounds. For example, it may cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

未来方向

The future research directions for “(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride” and similar compounds could include their use in the development of hydrogels for underwater adhesion . These hydrogels, with outstanding mechanical and antibacterial properties, hold promising potential for diverse applications, such as wastewater treatment .

作用机制

Target of Action

It is known that similar compounds, such as trimethylammonium chloride, are often used in organic synthesis .

Mode of Action

Quaternary ammonium cations, which this compound is a type of, are known to interact with cellular membranes of microorganisms . They incorporate their hydrophobic chain into the membrane lipid bilayer, interacting with negatively charged phospholipids and potentially causing inhibition or denaturation of cell membrane proteins .

Biochemical Pathways

Quaternary ammonium compounds are known to have a wide range of applications, including as antimicrobials, fabric softeners, and hair conditioners .

Pharmacokinetics

It is known that the compound has a melting point of 283 - 284 °c .

Result of Action

It is known that quaternary ammonium compounds can inactivate enveloped viruses .

Action Environment

It is known that the compound should be stored below +30°c .

属性

IUPAC Name |

[(2S)-3-chloro-2-hydroxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClNO.ClH/c1-8(2,3)5-6(9)4-7;/h6,9H,4-5H2,1-3H3;1H/q+1;/p-1/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPHGSFZFWKVDL-FYZOBXCZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CCl)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@@H](CCl)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383162 | |

| Record name | (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride | |

CAS RN |

101396-91-2 | |

| Record name | (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What are the potential applications of (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride in synthetic chemistry?

A1: (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride serves as a versatile starting material for synthesizing various compounds. For instance, it can be reacted with sodium sulfite to produce 2-hydroxy-3-trimethylammonium-1-propanesulfonate. [] This zwitterionic compound can then be further derivatized, for example, by reacting it with tosyl chloride to yield 2-tosyloxy-3-trimethylammonium-1-propanesulfonate. [] These zwitterionic compounds hold potential as precursors for developing new functionalized phosphines, which are valuable ligands in organometallic chemistry and catalysis. []

Q2: How is (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride utilized in material science?

A2: (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride plays a crucial role in creating chiral hybrid materials with interesting optical properties. By reacting it with antimony(III) chloride, researchers have successfully synthesized enantiomorphic hybrids exhibiting circularly polarized luminescence (CPL). [] These hybrids adopt a 0D structure, featuring isolated SbCl5 pyramids separated by (3-chloro-2-hydroxypropyl)trimethylammonium chloride cations. [] The chirality of the organic cation induces strong chiral-optical properties in the resulting material, making it a promising candidate for applications in areas such as bioresponsive imaging and 3D displays. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![calcium;[(2R)-2,3-dihydroxypropyl] phosphate](/img/structure/B33947.png)

![[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B33949.png)

![1-[(1S)-Cyclohex-3-en-1-yl]ethanone](/img/structure/B33965.png)

![5-[(Dimethylamino)methyl]-2-furohydrazide](/img/structure/B33971.png)